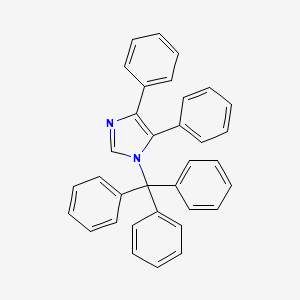

4,5-diphenyl-1-trityl-1H-imidazole

CAS No.: 31635-59-3

Cat. No.: VC14443027

Molecular Formula: C34H26N2

Molecular Weight: 462.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31635-59-3 |

|---|---|

| Molecular Formula | C34H26N2 |

| Molecular Weight | 462.6 g/mol |

| IUPAC Name | 4,5-diphenyl-1-tritylimidazole |

| Standard InChI | InChI=1S/C34H26N2/c1-6-16-27(17-7-1)32-33(28-18-8-2-9-19-28)36(26-35-32)34(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-26H |

| Standard InChI Key | LGEQKBQDFVOESR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4,5-diphenyl-1-trityl-1H-imidazole features a planar imidazole core with three aromatic substituents. The trityl group at position 1 introduces steric bulk, influencing reactivity and intermolecular interactions. Key physicochemical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| CAS Number | 15469-97-3 | |

| Molecular Formula | CHN | |

| Molecular Weight | 310.392 g/mol | |

| Density | 1.1 ± 0.1 g/cm | |

| Boiling Point | 451.3 ± 14.0 °C | |

| Melting Point | 220–224 °C | |

| Flash Point | 226.7 ± 20.1 °C |

The compound’s stability under standard conditions and moderate solubility in organic solvents like ethanol and acetone facilitate its use in synthetic protocols. Spectroscopic characterization, including H NMR and IR, reveals distinct peaks for aromatic protons (δ 7.2–7.5 ppm), N–CH groups (δ 4.45–4.55 ppm), and C=S/C=O stretches (1208–1751 cm) in related derivatives .

Synthesis and Reaction Mechanisms

Synthetic Routes

4,5-Diphenyl-1-trityl-1H-imidazole is typically synthesized via a one-pot multicomponent reaction (MCR) involving benzil, aromatic aldehydes, and ammonium acetate under acidic or catalytic conditions. A representative protocol involves:

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | Benzil (1 mmol), aldehyde (1 mmol) | Carbonyl precursors |

| 2 | Ammonium acetate (2 mmol) | Nitrogen source |

| 3 | Glacial acetic acid or catalyst | Solvent/catalyst |

| 4 | Reflux at 80–100 °C for 4–6 hours | Cyclization and dehydration |

The reaction proceeds via condensation of benzil and aldehyde to form a diketone intermediate, followed by cyclization with ammonium acetate to yield the imidazole core. The trityl group is introduced via nucleophilic substitution or protective group strategies .

Mechanistic Insights

The synthesis mechanism involves:

-

Knoevenagel condensation: Benzil reacts with aldehydes to form α,β-unsaturated diketones.

-

Cyclization: Ammonia from ammonium acetate attacks the diketone, forming imine intermediates.

-

Aromatization: Acid-catalyzed dehydration yields the aromatic imidazole ring .

Catalysts such as ZnO or montmorillonite K10 accelerate cyclization by stabilizing transition states.

Applications in Materials Science

The trityl group’s steric bulk and aromaticity enable applications in:

-

Organic electronics: As hole-transport materials in OLEDs due to high thermal stability.

-

Catalysis: As ligands in palladium-catalyzed cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume